2,2'-Oxybis(perfluoroethane)sulfonyl chloride

Beschreibung

Contextualization within Perfluorinated Organic Sulfur Chemistry

Perfluorinated organic sulfur chemistry is a field dominated by the interplay between the highly electronegative fluorine atoms and the versatile oxidation states of sulfur. Unlike their hydrocarbon counterparts, perfluoroalkanesulfonyl halides possess enhanced electrophilicity at the sulfur atom, making them potent reagents. The perfluoroalkyl group, being strongly electron-withdrawing, significantly influences the reactivity of the attached sulfonyl halide moiety.

The subject of this article, 2,2'-Oxybis(perfluoroethane)sulfonyl chloride , with the chemical formula O(CF₂CF₂SO₂Cl)₂, is a distinct member of this class. It is structurally unique due to the presence of an ether linkage (-O-) connecting two perfluoroethanesulfonyl chloride units. This ether linkage introduces flexibility into the molecule and can influence properties such as solvent solubility and the reactivity of the terminal sulfonyl chloride groups. While specific research on this exact compound is not widely available in public literature, its chemistry can be understood by examining its analogues, such as perfluoroalkanesulfonyl chlorides and fluorides.

These compounds are key precursors to a vast range of important substances, including perfluorosulfonic acids (PFSAs), sulfonamides, and their derivatives. The exceptional stability of the perfluoroalkyl chain combined with the reactivity of the S(VI) center makes these molecules foundational building blocks in fluorine chemistry.

Historical Development and Evolution of Perfluorinated Sulfonyl Chemistry

The field of organofluorine chemistry began to flourish in the mid-20th century, driven by the need for highly stable materials for various industrial and military applications. A pivotal moment in the history of perfluorinated sulfonyl chemistry was the development of electrochemical fluorination (ECF) by Joseph H. Simons in the 1940s. wikipedia.org This process, often called the Simons process, allowed for the large-scale production of perfluoroalkanesulfonyl fluorides (PASFs) from their corresponding hydrocarbon sulfonyl halides. wikipedia.orgwikipedia.orgresearchgate.net

The Simons process involves the electrolysis of an organic compound, such as a hydrocarbon sulfonyl chloride or fluoride (B91410), in anhydrous hydrogen fluoride. wikipedia.org This method enabled the synthesis of key industrial intermediates like perfluorooctanesulfonyl fluoride (POSF), the precursor to the widely used surfactant perfluorooctanesulfonic acid (PFOS). wikipedia.org The general reaction for the ECF of a hydrocarbon sulfonyl fluoride is:

CₙH₂ₙ₊₁SO₂F + (2n+1)HF → CₙF₂ₙ₊₁SO₂F + (2n+1)H₂

This technology was instrumental in producing a variety of perfluorinated compounds, including those with functional groups like ethers and amines. nih.gov Over the decades, synthetic methods have evolved to offer more controlled and selective routes to these compounds. Modern techniques include direct fluorination and various methods for converting sulfinates or thiols into sulfonyl chlorides, providing access to a wider range of complex structures. acs.org

Contemporary Significance in Synthetic Chemistry and Materials Science

Perfluorinated sulfonyl chlorides and their fluoride analogues are indispensable tools in modern chemistry and materials science. Their significance stems from their dual nature: the inert and property-defining perfluoroalkyl chain and the reactive sulfonyl halide handle.

In Synthetic Chemistry: Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines, alcohols, and phenols. This reactivity is harnessed to synthesize:

Sulfonamides: Important in pharmaceuticals and as specialty surfactants.

Sulfonate Esters: Used as powerful leaving groups in organic reactions.

Sulfones: Stable structures found in high-performance polymers.

The development of "click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has further elevated the importance of sulfonyl fluorides as exceptionally stable yet reactive connectors for building complex molecular architectures. acs.org

In Materials Science: The unique properties imparted by the perfluoroalkyl chain—such as high thermal stability, chemical inertness, hydrophobicity, and oleophobicity (oil-repellency)—make these compounds and their derivatives highly valuable in advanced materials. researchgate.netpageplace.de

Fluoropolymers: Perfluorinated sulfonyl compounds are used as monomers or precursors for creating high-performance polymers. For instance, perfluorinated vinyl ethers with sulfonyl fluoride end-groups are crucial monomers for ion-exchange resins like Nafion®, used in fuel cells. google.com

Surfactants and Coatings: The ability of perfluorinated chains to dramatically lower surface tension is exploited in coatings, fire-fighting foams, and stain-repellent finishes for textiles and paper. wikipedia.org

Advanced Electrolytes: The high electrochemical stability of fluorinated ethers makes them promising candidates for electrolytes in next-generation batteries. bohrium.com

The presence of an ether linkage, as in this compound, is particularly relevant for creating flexible and functionalized perfluoropolyether (PFPE) materials, which are used as high-performance lubricants, sealants, and in energy devices. bohrium.commdpi.comacs.org

Below is a data table comparing the properties of two well-studied perfluoroalkanesulfonyl fluorides, which serve as important analogues for understanding the broader class of compounds.

| Property | Perfluorobutanesulfonyl fluoride (NfF) | Perfluorooctanesulfonyl fluoride (POSF) |

|---|---|---|

| Chemical Formula | C₄F₁₀O₂S | C₈F₁₈O₂S |

| Molar Mass | 302.09 g/mol | 502.12 g/mol |

| Appearance | Colorless, volatile liquid | Colorless liquid |

| Boiling Point | 64 °C | 154 °C |

| Primary Synthesis Method | Electrochemical fluorination of sulfolane | Electrochemical fluorination of octanesulfonyl chloride/fluoride |

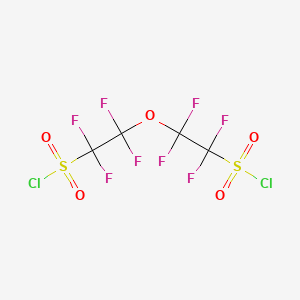

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chlorosulfonyl-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F8O5S2/c5-20(15,16)3(11,12)1(7,8)19-2(9,10)4(13,14)21(6,17)18 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURKVRQZRUQKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)Cl)(OC(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F8O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2,2 Oxybis Perfluoroethane Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride groups in 2,2'-Oxybis(perfluoroethane)sulfonyl chloride are potent electrophilic centers, susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in synthesizing a variety of perfluorinated compounds. The strong electron-withdrawing effect of the perfluoroalkyl chains and the ether linkage enhances the electrophilicity of the sulfur atom, making it highly reactive towards nucleophilic substitution.

The reaction of perfluoroalkanesulfonyl halides with primary or secondary amines is a standard method for the synthesis of perfluorinated sulfonamides. nih.govresearchgate.net For this compound, this reaction proceeds readily to yield the corresponding N-substituted sulfonamides. Typically, the reaction is carried out by treating the sulfonyl chloride with an excess of the desired amine in a suitable solvent like diethyl ether. nih.gov The initial step involves the formation of a complex ammonium (B1175870) salt. nih.gov These sulfonamides are of interest in environmental and toxicological studies and serve as precursors for more complex molecules. nih.govresearchgate.net

Similarly, perfluorinated sulfonate esters can be synthesized by reacting this compound with alcohols. A noteworthy method involves the use of an aqueous base, such as alkali metal hydroxides, to facilitate the reaction between a perfluoroalkanesulfonyl halide and a fluorinated alcohol. google.com This process is effective in producing high yields of fluorinated sulfonate esters at moderate, near-ambient temperatures without the need for organic solvents or anhydrous conditions. google.com The resulting sulfonate esters are valuable intermediates in organic synthesis.

| Derivative Type | Nucleophile | Typical Product Structure | General Reaction Conditions |

|---|---|---|---|

| Perfluorinated Sulfonamide | Primary or Secondary Amine (e.g., RNH2, R2NH) | (F5C2OC2F4SO2NR2) | Excess amine in a solvent like diethyl ether. |

| Perfluorinated Sulfonate Ester | Alcohol (e.g., R'OH) | (F5C2OC2F4SO2OR') | Aqueous base (e.g., NaOH) with a fluorinated alcohol at moderate temperatures. google.com |

Despite the high reactivity of the sulfonyl chloride group, perfluoroalkanesulfonyl halides exhibit a surprising degree of hydrolytic stability under certain conditions. It has been observed that during the synthesis of sulfonate esters in aqueous basic media, the perfluoroalkanesulfonyl halide starting material does not undergo extensive hydrolysis but instead reacts preferentially with the alcohol. google.com However, some related compounds, such as aryl-sulfonyl fluorides, have been shown to be unstable in aqueous buffers at physiological pH values. nih.gov The hydrolytic stability of N-unsubstituted perfluoroalkane sulfonamides is generally considered high under typical environmental conditions, though certain N-substituted derivatives can undergo self-hydrolysis. nih.gov

The chloride of the sulfonyl chloride group can be replaced by other halogens through exchange reactions. A common method to prepare sulfonyl fluorides is via a fluoride-chloride exchange from the corresponding sulfonyl chlorides. nih.gov This transformation is an example of a Finkelstein-type reaction, which involves the exchange of one halogen for another. wikipedia.org Such reactions are typically equilibrium processes that can be driven to completion by exploiting the differential solubility of the halide salts involved, for instance by using a sodium iodide salt in acetone (B3395972) to replace a chloride or bromide. wikipedia.orgyoutube.com For aryl halides, metal catalysts are often required to facilitate the exchange. nih.gov

The mechanism of nucleophilic substitution at a tetracoordinate sulfonyl sulfur center is a subject of detailed investigation and is generally considered to proceed through either a concerted bimolecular nucleophilic substitution (SN2) mechanism or a stepwise addition-elimination (A-E) pathway. mdpi.commdpi.com

The concerted SN2 mechanism involves a single transition state and results in the inversion of configuration at the sulfur center. nih.gov In contrast, the stepwise A-E mechanism involves the formation of a transient, pentacoordinate trigonal bipyramidal intermediate, often referred to as a sulfurane. mdpi.commdpi.com The stereochemical outcome of the A-E pathway depends on the relative positions of the entering and leaving groups in this intermediate. nih.gov

For reactions involving arenesulfonyl chlorides, there is strong evidence suggesting the mechanism depends on the nature of the nucleophile. The identity exchange reaction between a chloride anion and an arenesulfonyl chloride has been shown through DFT studies to proceed via a single transition state, consistent with an SN2 mechanism. mdpi.comnih.govmdpi.com Conversely, the analogous fluoride (B91410) exchange reaction is believed to occur through the stepwise A-E mechanism, involving the formation of a difluorosulfurandioxide intermediate. mdpi.comnih.gov This suggests that for this compound, substitution with "soft" nucleophiles like chloride may favor the SN2 pathway, while "hard," more electronegative nucleophiles like fluoride may favor the A-E pathway.

| Feature | SN2 Mechanism | Addition-Elimination (A-E) Mechanism |

|---|---|---|

| Nature | Concerted, single-step process. libretexts.org | Stepwise, two-step process. nih.gov |

| Intermediate | None (only a transition state). mdpi.com | Pentacoordinate trigonal bipyramidal intermediate (sulfurane). mdpi.com |

| Stereochemistry | Inversion of configuration. nih.gov | Variable (retention or inversion possible). nih.gov |

| Favored by | Less electronegative nucleophiles (e.g., Cl-). mdpi.comnih.gov | More electronegative nucleophiles (e.g., F-). mdpi.comnih.gov |

Radical Reaction Chemistry and Radical Species Generation

Beyond its ionic chemistry, this compound can serve as a precursor to highly reactive radical species. The generation of perfluorinated sulfonyl radicals opens up alternative transformation pathways, particularly involving addition reactions to unsaturated systems.

The sulfur-chlorine bond in the sulfonyl chloride group can be cleaved homolytically to generate a perfluorinated sulfonyl radical, •SO2C2F4OC2F5. This can be achieved through various methods, including photoredox catalysis, which has been successfully used to generate the fluorosulfonyl radical (FSO2•) from its corresponding chloride precursor. nih.govthieme-connect.de The generation of other sulfonyl radicals, such as methanesulfonyl radical (CH3SO2•), has been accomplished via electron-transfer processes. acs.org These methods provide viable routes for accessing the sulfonyl radical of this compound under relatively mild conditions.

The stability of the resulting radical is influenced by the presence of the highly electronegative perfluoroalkyl groups. While the fluorinated backbone itself is relatively stable, the ether linkage (C-O) within the chain can be a point of vulnerability to radical attack, a known degradation pathway in perfluorinated sulfonic acid (PFSA) ionomers used in fuel cells. researchgate.net The stability of sulfonyl radicals is often considered in the context of their subsequent reactions; they are typically transient species that readily engage in addition reactions. acs.org

Perfluorinated sulfonyl radicals readily undergo addition reactions with a variety of unsaturated organic molecules, providing a powerful method for constructing complex fluorinated compounds. nih.govresearchgate.net

Alkenes and Alkynes : The addition of sulfonyl radicals to carbon-carbon double and triple bonds is a well-established method for forming C-S bonds. nih.govresearchgate.netrsc.org This process can be used for the difunctionalization of alkenes and alkynes. For example, the addition of a fluorosulfonyl radical to an unactivated alkene can initiate a sequence leading to β-alkynyl-fluorosulfonylalkanes. nih.gov Similarly, alkoxysulfonyl radicals can add across alkynes to give vinyl radicals, which can then be trapped to yield highly substituted alkenes. nih.govresearchgate.net The rate constants for the addition of sulfonyl radicals to unsaturated systems can be quite high, though the reactions are often reversible. acs.org

Aromatics : Sulfonyl radicals can also add to aromatic rings, although this chemistry is less explored than that of perfluoroalkyl radicals. The radical perfluoroalkylation of aromatics is a known process where the radical adds to the aromatic system, followed by a subsequent hydrogen atom transfer to restore aromaticity. nih.govresearchgate.net This type of radical aromatic substitution typically works well with electron-rich aromatic compounds. researchgate.net By analogy, the perfluorinated sulfonyl radical derived from this compound is expected to add to aromatic substrates to form perfluoroalkylethersulfonylated aromatic compounds.

| Unsaturated Substrate | Reaction Type | General Product Type |

|---|---|---|

| Alkenes | Radical Addition / Difunctionalization | β-functionalized perfluoroalkylethersulfones. nih.gov |

| Alkynes | Radical Addition / Difunctionalization | Functionalized alkenyl perfluoroalkylethersulfones. nih.govresearchgate.net |

| Aromatics | Radical Aromatic Substitution | Aryl perfluoroalkylethersulfones. nih.govresearchgate.net |

Electrophilic Reactions and Functional Group Transformations

Friedel-Crafts Type Reactions with Aromatic Systems

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, enabling the attachment of substituents to an aromatic ring. researchgate.net These reactions are broadly categorized into alkylations and acylations. researchgate.net The sulfonylation of aromatic compounds using sulfonyl chlorides, a variation of the Friedel-Crafts reaction, provides a direct route to synthesize sulfones. nih.govacs.org This reaction is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or solid acid catalysts. nih.govacs.org

The application of Friedel-Crafts sulfonylation with this compound to aromatic systems would be expected to yield bis(perfluoroalkane) ether-linked diaryl sulfones. However, the success of such reactions with alkylsulfonyl chlorides can be hampered by competing side reactions. For instance, the reaction of methanesulfonyl chloride with p-xylene (B151628) in the presence of AlCl₃ has been shown to predominantly yield the chlorinated aromatic compound, with only a minor amount of the desired sulfone. researchgate.net This is attributed to the potential for the sulfonyl chloride-Lewis acid complex to act as a chlorinating agent. researchgate.net

To circumvent this issue, the use of sulfonyl fluorides in Friedel-Crafts reactions has been explored, as they are less prone to inducing chlorination. researchgate.net Therefore, the conversion of this compound to its corresponding sulfonyl fluoride prior to the Friedel-Crafts reaction could be a more viable strategy for the synthesis of the target diaryl sulfones.

The general mechanism for a Friedel-Crafts sulfonylation involves the following steps:

Formation of a highly electrophilic sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid catalyst.

Electrophilic attack of this species on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion). researchgate.net

Deprotonation of the arenium ion to restore aromaticity and yield the final sulfone product. researchgate.net

The reactivity of the aromatic substrate is crucial, with electron-rich aromatic compounds being more susceptible to electrophilic attack.

Conversion to Sulfonyl Fluorides via Halide Exchange

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common and important transformation, often motivated by the unique reactivity and stability of the resulting sulfonyl fluorides. Sulfonyl fluorides are generally more stable towards hydrolysis and thermolysis compared to their chloride counterparts, yet they exhibit excellent electrophilic reactivity, particularly in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

A straightforward and efficient method for this transformation is through a direct halide exchange (Halex) reaction. This typically involves treating the sulfonyl chloride with a fluoride source. Potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly employed for this purpose.

The reaction of this compound with a suitable fluoride salt would be expected to proceed smoothly to yield 2,2'-Oxybis(perfluoroethane)sulfonyl fluoride. A variety of conditions have been developed for this conversion, including the use of KF in a water/acetone biphasic mixture, which has been shown to be effective for a broad range of sulfonyl chlorides with high yields.

Table 1: Common Reagents for Halide Exchange of Sulfonyl Chlorides

| Fluoride Source | Typical Solvents | Key Features |

| Potassium Fluoride (KF) | Acetone/Water, Acetonitrile | Readily available and effective. The presence of water can accelerate the reaction. |

| Potassium Bifluoride (KHF₂) | Water, Organic Solvents | Mild and efficient, often used to avoid hydrolysis of the product. |

| Cesium Fluoride (CsF) | Polar aprotic solvents (e.g., DMF) | More soluble than KF, can be used for less reactive substrates. |

| Tetrabutylammonium Fluoride (TBAF) | Anhydrous organic solvents | Highly reactive fluoride source. |

The mechanism of this halide exchange is generally considered to be a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The fluoride ion acts as the nucleophile, displacing the chloride ion.

Intermolecular and Intramolecular Reactivity Patterns

Cascade Reactions and Annulations Involving the Sulfonyl Chloride Moiety

Sulfonyl chlorides can serve as precursors to sulfonyl radicals upon treatment with suitable radical initiators or under photoredox conditions. These highly reactive sulfonyl radicals can then engage in a cascade of reactions, including addition to unsaturated systems like alkenes and alkynes. This can lead to the formation of complex cyclic and polycyclic structures.

For instance, a visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed to synthesize monosulfonylated pyrrolin-2-ones. This process involves an intermolecular radical addition followed by an intramolecular cyclization.

The general steps in such a cascade reaction might include:

Generation of a perfluoroalkanesulfonyl radical from one of the sulfonyl chloride moieties of this compound.

Intermolecular addition of this radical to a suitable unsaturated substrate.

Intramolecular cyclization (annulation) of the resulting radical intermediate.

Termination of the radical chain, yielding the final product.

The bifunctional nature of this compound presents the intriguing possibility of engaging both sulfonyl chloride groups in sequential or simultaneous cascade reactions, potentially leading to the formation of novel polymers or complex, symmetrical molecules.

Reactivity Differences Compared to Mono-functionalized Perfluorinated Sulfonyl Chlorides

The presence of two perfluoroethanesulfonyl chloride groups connected by an ether linkage in this compound is expected to result in notable reactivity differences when compared to a monofunctionalized analogue, such as perfluoroethanesulfonyl chloride. These differences can be attributed to several factors, primarily electronic effects and statistical considerations.

Electronic Effects: The perfluoroethanesulfonyl group (-SO₂C₂F₄-) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. In this compound, the presence of two such groups, along with the ether oxygen, will have a cumulative electron-withdrawing effect. This is anticipated to increase the electrophilicity of the sulfur atoms in the sulfonyl chloride moieties. A more electrophilic sulfur center would be more susceptible to nucleophilic attack. Consequently, this compound is likely to be more reactive towards nucleophiles compared to its monofunctional counterpart.

Table 2: Predicted Reactivity Comparison

| Property | This compound | Monofunctional Perfluoroethanesulfonyl Chloride | Rationale |

| Electrophilicity of Sulfur Atom | Higher | Lower | Cumulative electron-withdrawing effect of the second perfluoroethanesulfonyl group and the ether linkage. |

| Reactivity towards Nucleophiles | Higher | Lower | Increased electrophilicity of the sulfur center. |

| Potential for Cross-linking/Polymerization | Yes | No | Presence of two reactive sulfonyl chloride groups allows for the formation of extended structures. |

| Complexity of Product Mixtures | Higher | Lower | Potential for mono- and di-substitution, leading to a mixture of products in reactions where stoichiometry is not precisely controlled. |

Derivatization and Advanced Functionalization of 2,2 Oxybis Perfluoroethane Sulfonyl Chloride

Synthesis of Novel Perfluoroether-Containing Sulfonamide Derivatives

The reaction of 2,2'-Oxybis(perfluoroethane)sulfonyl chloride with primary and secondary amines is a straightforward and widely applicable method for the synthesis of novel perfluoroether-containing bis(sulfonamides). This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting sulfonamides are of significant interest due to the unique properties conferred by the perfluoroether segment, such as chemical inertness, thermal stability, and low surface energy.

The general synthetic approach involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. By employing diamines or amino-functionalized molecules, this reaction can be extended to produce polymers and other complex structures. The versatility of this reaction allows for the incorporation of a wide range of functionalities into the final molecule, depending on the nature of the amine used.

| Amine Reactant | Product | Reaction Conditions | Potential Applications |

| Alkylamines (e.g., n-butylamine) | N,N'-dialkyl-2,2'-oxybis(perfluoroethane)disulfonamide | Aprotic solvent (e.g., CH2Cl2), base (e.g., triethylamine), room temperature | Surfactants, coatings |

| Anilines (e.g., aniline) | N,N'-diaryl-2,2'-oxybis(perfluoroethane)disulfonamide | Aprotic solvent, base, room temperature to gentle heating | High-performance polymers, electronic materials |

| Amino acids (e.g., glycine (B1666218) methyl ester) | Bis(sulfonamide) derivatives of amino acids | Biphasic solvent system, base, controlled pH | Biologically active compounds, functional biomaterials |

| Diamines (e.g., 1,6-hexanediamine) | Polysulfonamides | Interfacial or solution polymerization | High-performance polymers, membranes |

Esterification and Sulfonate Ester Formation for Material Precursors

The esterification of this compound with alcohols or phenols provides access to a class of compounds known as sulfonate esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to facilitate the reaction. The resulting bis(sulfonate esters) are valuable precursors for a variety of materials due to the stability and unique electronic properties of the sulfonate ester group and the perfluoroether linkage.

When reacted with diols or other polyols, this compound can undergo polycondensation to form polysulfonate esters. These polymers are of interest for applications requiring high thermal stability, chemical resistance, and specific optical or electrical properties. The choice of the diol allows for the tuning of the physical and chemical properties of the resulting polymer, such as its flexibility, solubility, and thermal characteristics.

| Alcohol/Phenol Reactant | Product | Reaction Conditions | Potential Material Applications |

| Simple Alcohols (e.g., methanol) | 2,2'-Oxybis(perfluoroethane)disulfonate esters | Aprotic solvent, base, low temperature | Intermediates for further synthesis |

| Phenols (e.g., phenol, bisphenol A) | Diaryl-2,2'-oxybis(perfluoroethane)disulfonates | Aprotic solvent, base, room temperature | Monomers for high-performance polymers |

| Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Linear polysulfonate esters | Solution or interfacial polymerization | Specialty polymers, optical materials |

| Polyols (e.g., glycerol, pentaerythritol) | Cross-linked polysulfonate ester networks | Bulk or solution polymerization | Thermosetting resins, coatings |

Preparation of Perfluorinated Sulfonyl Azides and Related Compounds

The conversion of sulfonyl chlorides to sulfonyl azides is a well-established transformation that can be readily applied to this compound. The most common method for this conversion is the reaction with an azide (B81097) salt, typically sodium azide, in a suitable solvent. This nucleophilic substitution reaction proceeds with the displacement of the chloride ion by the azide ion to yield the corresponding bis(sulfonyl azide).

Perfluorinated sulfonyl azides are highly energetic materials and versatile intermediates in organic synthesis. They can undergo a variety of reactions, including Curtius-type rearrangements, cycloadditions, and reactions with phosphines to form phosphine (B1218219) imides. These reactions open up pathways to a range of nitrogen-containing perfluorinated compounds that would be difficult to access through other synthetic routes.

| Azide Source | Product | Reaction Conditions | Key Features and Potential Uses |

| Sodium Azide (NaN3) | 2,2'-Oxybis(perfluoroethane)sulfonyl azide | Acetone (B3395972)/water or phase-transfer catalysis, room temperature | Energetic material, precursor for nitrene chemistry |

| Trimethylsilyl Azide ((CH3)3SiN3) | 2,2'-Oxybis(perfluoroethane)sulfonyl azide | Aprotic solvent (e.g., acetonitrile), catalyst (e.g., fluoride (B91410) ion) | Milder reaction conditions compared to NaN3 |

The resulting 2,2'-Oxybis(perfluoroethane)sulfonyl azide is a precursor to the corresponding sulfonyl nitrene upon thermal or photochemical activation. This highly reactive intermediate can undergo insertion into C-H bonds and addition to alkenes, providing a powerful tool for the functionalization of organic molecules with perfluoroether-containing sulfonyl groups.

Multivalent Functionalization Strategies for Complex Molecular Architectures

The presence of two reactive sulfonyl chloride groups on opposite ends of a flexible perfluoroether chain makes this compound an ideal building block for the construction of complex, multivalent molecular architectures. This bifunctionality allows it to act as a core molecule or a linker in the synthesis of star polymers, dendrimers, and other branched structures.

In the synthesis of star polymers, this compound can be used as a central core to which polymer arms are attached. For example, by reacting it with living polymer chains that have nucleophilic end-groups, a star polymer with a perfluorinated core can be obtained. The properties of the resulting star polymer, such as its solution viscosity and thermal behavior, will be significantly influenced by the nature of the polymer arms and the unique properties of the perfluoroether core.

Similarly, in dendrimer synthesis, this compound can be used as a branching unit. By reacting it with monomers containing more than two reactive sites, a dendritic structure can be built up in a generational fashion. The resulting dendrimers would possess a high density of functional groups at their periphery and a unique internal structure due to the perfluoroether linkages. nih.govencyclopedia.pub

| Architectural Strategy | Reactants | Resulting Structure | Potential Characteristics and Applications |

| Star Polymer Synthesis (Core-first) | This compound + living polymer chains (e.g., polystyrene-Li) | Star polymer with a perfluorinated core and polystyrene arms | Modified rheological properties, nanostructured materials |

| Dendrimer Synthesis (Branching unit) | This compound + multifunctional amines or alcohols | Dendrimer with perfluoroether internal linkages | Encapsulation of guest molecules, drug delivery systems |

| Network Polymer Formation | This compound + tri- or tetra-functional monomers (e.g., triamines) | Cross-linked polymer network | High-performance thermosets, materials for harsh environments |

Integration of 2,2 Oxybis Perfluoroethane Sulfonyl Chloride in Polymer Science and Advanced Materials

Monomer Design and Polymerization Initiator Roles

The unique chemical structure of 2,2'-Oxybis(perfluoroethane)sulfonyl chloride, featuring two reactive sulfonyl chloride groups separated by a flexible ether linkage, allows it to play a dual role in polymer synthesis. It can function as a comonomer for introducing specific functionalities into fluoropolymers or as a highly efficient initiator for controlled polymerization reactions.

Use as a Monomer for Copolymerization in Fluorinated Polymers

Perfluorinated monomers containing sulfonyl groups are valuable building blocks for creating functional fluoropolymers. google.com These monomers can be copolymerized with other fluoroalkenes, such as tetrafluoroethylene (TFE), to produce polymers with tailored properties. google.com The sulfonyl halide group (e.g., -SO₂Cl or its more common derivative, -SO₂F) is incorporated as a pendant side chain on the main polymer backbone.

The general strategy involves the free-radical polymerization of a mixture of monomers. For instance, a sulfonyl-containing vinyl ether can be copolymerized with TFE. The resulting copolymer possesses a perfluorinated backbone with pendant side chains ending in sulfonyl fluoride (B91410) groups. escholarship.org This sulfonyl fluoride precursor polymer is typically soluble in specialized solvents, allowing it to be processed and cast into films or membranes. google.com Following polymerization and processing, the sulfonyl fluoride groups are chemically converted (hydrolyzed) to sulfonic acid groups, yielding a functional perfluorinated ionomer. google.comescholarship.org The incorporation of monomers derived from this compound allows for precise control over the ion-exchange capacity and physical properties of the final polymer material.

The reactivity of the sulfonyl-containing monomer during copolymerization is a critical factor. Monomer reactivity ratios determine the distribution of the functional monomer along the polymer chain, which in turn influences the morphology and performance of the resulting material, such as membranes for electrochemical applications. umich.edu

Initiator for Living Radical Polymerization (LRP) Techniques

Sulfonyl chlorides are a highly effective class of initiators for metal-catalyzed living radical polymerization (LRP), a technique that allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. cmu.educmu.edu This process, often a form of Atom Transfer Radical Polymerization (ATRP), relies on the reversible activation of a dormant species by a transition-metal complex. mdpi.com

The initiation mechanism involves the homolytic cleavage of the sulfonyl-chlorine (SO₂-Cl) bond, catalyzed by a transition metal complex (e.g., a copper(I) species), to generate a sulfonyl radical. This radical then adds to a vinyl monomer to start the polymer chain growth. cmu.edumdpi.com

Key advantages of using sulfonyl chlorides like this compound as LRP initiators include:

High Initiation Efficiency: The rate of addition of the sulfonyl radical to the monomer is significantly faster (2-4 orders of magnitude) than the rate of propagation. This ensures that all polymer chains start growing at the same time, leading to polymers with low polydispersity. cmu.edu

Radical Stability: Sulfonyl radicals are more stable than the carbon-centered radicals generated from conventional alkyl halide initiators. This increased stability reduces the occurrence of undesirable side reactions, such as termination by combination or disproportionation, leading to better control over the polymerization process. cmu.educmu.edu

Versatility: Sulfonyl chloride initiators are considered universal, capable of polymerizing a wide variety of conventional vinyl monomers. cmu.edu

The choice of the catalytic system is crucial for successful LRP. Systems based on copper salts (e.g., CuCl, Cu₂O) complexed with ligands like 2,2'-bipyridine are commonly used in conjunction with sulfonyl chloride initiators to effectively mediate the polymerization of monomers such as methyl methacrylate and styrene. cmu.edu

Dual and Heterofunctional Initiation Strategies

The presence of two sulfonyl chloride groups in this compound makes it an ideal candidate for use as a bifunctional initiator. Bifunctional initiators can initiate polymer chain growth from two distinct points, leading to the formation of linear polymers with two active ends or providing a core for more complex structures.

Multifunctional initiators containing two, three, four, or even more sulfonyl chloride groups have been designed to produce well-defined star polymers with a high degree of perfection and in high conversions. cmu.eduresearchgate.net For example, a diphenyl ether-derived disulfonyl chloride, structurally analogous to this compound, has been used as a di-initiator in LRP to synthesize linear polymers with identical chain ends. cmu.edu

By employing a bifunctional initiator like this compound, a polymer chain can be grown in two directions simultaneously. This approach is fundamental to creating telechelic polymers (polymers with functional groups at both ends) and for synthesizing block copolymers by sequential monomer addition. The resulting polymer architecture is directly influenced by the structure of the multifunctional initiator core.

Synthesis of Perfluorinated Ionomers and Membranes

This compound is a key precursor in the synthesis of perfluorinated sulfonic acid (PFSA) ionomers. These materials are critical components in various electrochemical devices due to their unique combination of chemical stability and proton conductivity.

Precursor in Perfluorinated Sulfonic Acid Ionomer (PFSA) Development

PFSA ionomers, such as the well-known Nafion®, are characterized by a hydrophobic, chemically resistant perfluorinated backbone and hydrophilic pendant side chains terminated with sulfonic acid (-SO₃H) groups. escholarship.orgmdpi.com The synthesis of these materials does not start with the acidic monomer directly. Instead, a precursor polymer containing sulfonyl fluoride (-SO₂F) groups is first synthesized via free-radical polymerization. escholarship.org Monomers required for this polymerization are derived from sulfonyl chlorides like this compound.

The typical synthesis pathway involves the following steps:

Monomer Synthesis: The sulfonyl chloride groups of the precursor are converted into sulfonyl fluoride groups, which are more suitable for polymerization.

Polymerization: The sulfonyl fluoride-containing monomer is copolymerized with TFE or other fluorinated monomers to create the precursor polymer. escholarship.org The composition of the final polymer can be tuned by adjusting the ratio of the monomers in the reaction feed. escholarship.org

Hydrolysis: The resulting polymer, which is in the sulfonyl fluoride form, is treated with a base (e.g., caustic solution) to hydrolyze the -SO₂F groups into the sulfonate salt form (-SO₃⁻Na⁺). google.com

Protonation: The polymer is then treated with an acid to convert the sulfonate salt into the final sulfonic acid form (-SO₃H), yielding the desired PFSA ionomer. google.comescholarship.org

This multi-step process is necessary because the acidic proton of the sulfonic acid group would interfere with the free-radical polymerization process. By using the stable sulfonyl fluoride intermediate, well-defined high molecular weight polymers can be successfully produced. The structure of the initial sulfonyl chloride precursor dictates the length and nature of the side chains in the final ionomer, which is a critical factor for its performance. sci-hub.box

Role in the Engineering of Advanced Polymer Electrolyte Materials

The chemical structure of the PFSA ionomer, which originates from the precursor monomer, has a profound impact on the properties of polymer electrolyte materials used in applications like proton exchange membrane (PEM) fuel cells. mdpi.comnih.gov Key properties such as proton conductivity, water uptake, and mechanical stability are directly linked to the polymer's morphology. escholarship.orgmdpi.com

PFSA ionomers exhibit a phase-separated morphology where the hydrophilic sulfonic acid side chains form interconnected water-filled channels within the hydrophobic polymer backbone. These channels facilitate the transport of protons, which is the basis for the material's ionic conductivity. escholarship.org

By using precursors like this compound, engineers can design and synthesize novel ionomers with specific characteristics:

Equivalent Weight (EW): The EW, defined as the mass of the polymer in grams per mole of sulfonic acid groups, is a crucial parameter. A lower EW implies a higher concentration of acid groups, which generally leads to higher water uptake and enhanced proton conductivity. mdpi.comresearchgate.net The choice of monomer directly controls the EW of the resulting polymer.

Side-Chain Structure: The length and flexibility of the side chain influence the phase separation and morphology of the membrane. Shorter side chains can lead to different water uptake behaviors and ion clustering compared to longer side chains, affecting both conductivity and durability. mdpi.com

Surface Modification and Coating Technologies

The introduction of fluorine-rich surfaces onto various substrates is a highly sought-after goal in materials science, primarily due to the unique properties conferred by fluorine, such as hydrophobicity, oleophobicity, chemical inertness, and low surface energy. This compound, with its two reactive sulfonyl chloride groups and highly fluorinated backbone, presents itself as a potent agent for achieving such surface modifications.

Chemical Grafting and Surface Functionalization using Sulfonyl Chloride Reactivity

The sulfonyl chloride (-SO₂Cl) functional group is a versatile reactive handle for the covalent attachment of molecules to surfaces containing nucleophilic groups, such as hydroxyl (-OH), amine (-NH₂), or thiol (-SH) moieties. The reaction between a sulfonyl chloride and these nucleophiles results in the formation of stable sulfonamide, sulfonate ester, or thioester linkages, respectively. This reactivity forms the basis for the chemical grafting of this compound onto a wide array of material surfaces.

The "grafting to" approach is a common strategy where pre-synthesized polymer chains with reactive end groups are attached to a substrate. In the context of this specific compound, it can be envisioned that surfaces of materials like cellulose, silica, or polymers bearing hydroxyl or amine groups can be functionalized. The bifunctional nature of this compound allows for two primary outcomes:

Monofunctional Grafting: If one sulfonyl chloride group reacts with the surface, the other remains available for subsequent chemical transformations. This allows for the introduction of a perfluorinated "tail" with a reactive head group, which can then be used to anchor other molecules or initiate further reactions.

Difunctional Grafting (Crosslinking): If both sulfonyl chloride groups react with the surface, either on the same or adjacent polymer chains, it can lead to surface crosslinking, enhancing the stability and durability of the modified layer.

The extent of surface coverage and the nature of the grafting (mono- vs. di-functional) can be controlled by reaction conditions such as concentration, temperature, and reaction time.

Table 1: Potential Surface Reactions of this compound

| Substrate Functional Group | Resulting Linkage | Key Properties of Modified Surface |

| Hydroxyl (-OH) | Sulfonate Ester | Increased hydrophobicity, chemical resistance |

| Amine (-NH₂) | Sulfonamide | Enhanced thermal stability, durability |

| Thiol (-SH) | Thioester | Stable covalent attachment |

Development of Functionalized Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. They are of significant interest for their ability to control surface properties like wettability, adhesion, and biocompatibility. The "grafting from" approach, where polymerization is initiated from surface-anchored initiators, is a powerful method for creating dense and well-defined polymer brushes.

While direct initiation from a sulfonyl chloride group is not a common polymerization method, this compound can be utilized to first anchor a molecule that can act as a polymerization initiator. For instance, one of the sulfonyl chloride groups could react with a molecule containing both a nucleophilic group (e.g., a hydroxyl or amine) and a group capable of initiating polymerization, such as an atom transfer radical polymerization (ATRP) initiator.

Once the initiator is anchored to the surface via the stable linkage formed with the sulfonyl chloride, a variety of monomers can be polymerized from the surface to grow polymer brushes. The perfluorinated diether linkage from the original molecule would reside at the base of the initiator, providing a chemically stable and low-surface-energy foundation for the polymer brush. This approach allows for the creation of a wide range of functional surfaces with tailored properties.

Crosslinking and Network Formation in Polymer Matrices

The presence of two reactive sulfonyl chloride groups in this compound makes it a prime candidate for use as a crosslinking agent in polymer chemistry. Crosslinking is the process of forming covalent bonds between polymer chains, which leads to the formation of a three-dimensional polymer network. This network structure significantly alters the properties of the polymer, generally increasing its mechanical strength, thermal stability, and chemical resistance.

This compound can be used to crosslink polymers that possess nucleophilic side groups, such as polyols, polyamines, or polymers functionalized with thiol groups. The crosslinking reaction would proceed via the formation of sulfonamide, sulfonate ester, or thioester linkages between the polymer chains and the crosslinking agent.

The degree of crosslinking can be precisely controlled by adjusting the molar ratio of the crosslinking agent to the reactive sites on the polymer chains. This allows for the fine-tuning of the final material's properties, from a lightly crosslinked gel to a rigid, highly crosslinked thermoset.

Table 2: Potential Polymer Systems for Crosslinking with this compound

| Polymer Type | Reactive Group | Resulting Crosslinked Network Properties |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Increased water resistance, mechanical strength |

| Poly(ethyleneimine) | Amine (-NH₂) | Enhanced thermal and chemical stability |

| Thiol-functionalized polymers | Thiol (-SH) | Formation of stable, robust networks |

The incorporation of the perfluorinated diether structure within the crosslinks can also impart unique properties to the bulk polymer, such as reduced water absorption and enhanced resistance to harsh chemical environments.

Applications in Specialized Material Systems

The unique combination of a highly fluorinated structure and bifunctional reactivity makes this compound a valuable component in the development of various specialized material systems. While excluding electronics and energy applications, its properties are generally applicable to a range of advanced materials.

One potential application lies in the preparation of high-performance membranes for separation processes. The introduction of perfluorinated moieties can enhance the chemical and thermal stability of membranes used in aggressive environments. By using this compound to crosslink or functionalize membrane polymers, it is possible to improve their durability and selectivity.

In the field of advanced coatings, the ability to create highly hydrophobic and oleophobic surfaces is of great interest for applications such as anti-fouling, self-cleaning, and low-friction surfaces. The high fluorine content of this compound makes it an excellent building block for creating such coatings. When grafted onto a surface, it can significantly lower the surface energy, leading to the desired repellent properties.

Furthermore, the chemical inertness and thermal stability imparted by the perfluoroether structure can be advantageous in creating specialty elastomers and sealants for demanding applications where resistance to chemicals, oils, and high temperatures is critical. The compound could be used as a crosslinker to create robust fluoroelastomer networks with superior performance characteristics.

Theoretical and Computational Chemistry Studies on 2,2 Oxybis Perfluoroethane Sulfonyl Chloride

Quantum Chemical Investigations of Electronic Structure and Bonding

The electronic structure is dominated by the high electronegativity of the fluorine and oxygen atoms. This leads to a significant inductive effect, withdrawing electron density from the carbon backbone and the sulfur atoms. The S-Cl bond in the sulfonyl chloride group is expected to be highly polarized, with a substantial partial positive charge on the sulfur atom and a partial negative charge on the chlorine and oxygen atoms. This charge distribution is a key determinant of the molecule's reactivity, rendering the sulfur atom a strong electrophilic center.

Table 1: Predicted Electronic Properties of 2,2'-Oxybis(perfluoroethane)sulfonyl chloride based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Dipole Moment | High | Significant charge separation due to electronegative F, O, and Cl atoms. |

| Electron Affinity | High | Strong electron-withdrawing nature of perfluoroalkyl and sulfonyl groups. |

| Ionization Potential | High | Stabilization of electrons by electronegative atoms. |

| Charge on Sulfur Atom | Highly Positive | Strong inductive effect of oxygen and fluorine atoms. |

| S-Cl Bond Character | Polar Covalent | Significant difference in electronegativity between sulfur and chlorine. |

Note: This table is predictive and based on general principles and data from similar compounds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for investigating the reaction mechanisms involving this compound. The primary reactive site is the electrophilic sulfur atom of the sulfonyl chloride group. Nucleophilic substitution at this sulfur center is a characteristic reaction for sulfonyl chlorides.

Theoretical studies on the reactions of other chloroalkanes and sulfonyl chlorides can shed light on the potential pathways. nih.govrsc.orgresearchgate.net For instance, the reaction with a nucleophile (Nu⁻) would likely proceed through a transition state where the nucleophile is forming a bond with the sulfur atom while the S-Cl bond is breaking. The energy barrier for this process, and thus the reaction rate, can be calculated using computational methods.

Computational studies on the atmospheric reactions of similar fluorinated compounds can also provide insights into potential degradation pathways. nih.govresearchgate.net These studies often involve calculating the potential energy surfaces for reactions with atmospheric radicals, which can help in predicting the environmental persistence of the molecule.

Table 2: Plausible Reaction Mechanisms and Computational Insights

| Reaction Type | Plausible Mechanism | Key Computational Insights from Analogous Systems |

| Nucleophilic Substitution | Sₙ2-like attack at sulfur | Calculation of transition state energies and reaction barriers. rsc.org |

| Hydrolysis | Water acting as a nucleophile | Modeling the role of solvent molecules in stabilizing the transition state. |

| Radical Reactions | Abstraction or addition reactions | Determination of reaction enthalpies and activation energies for atmospheric degradation pathways. nih.govresearchgate.net |

Note: This table outlines plausible mechanisms based on the known reactivity of sulfonyl chlorides and computational studies of related compounds.

Analysis of Structure-Reactivity Relationships and Substituent Effects

The structure of this compound dictates its reactivity. The presence of two perfluoroethane chains connected by an ether linkage has a significant impact on the electrophilicity of the sulfonyl chloride groups. The strong electron-withdrawing nature of the perfluoroalkyl groups enhances the positive charge on the sulfur atoms, making them more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Quantitative Structure-Activity Relationship (QSAR) models developed for per- and polyfluoroalkyl substances (PFAS) can provide a framework for understanding how structural modifications would affect reactivity and biological interactions. nih.govnih.govjefferson.eduresearchgate.net These studies often show that the chain length, degree of fluorination, and the nature of the functional group are critical determinants of the compound's properties. nih.gov In the case of this compound, the ether oxygen atom may also influence the molecule's conformation and interaction with biological systems.

The substituent effects can be systematically studied computationally by modifying the structure of the molecule and calculating the resulting changes in electronic properties and reaction barriers. For example, replacing the chlorine atom with other halogens or functional groups would significantly alter the reactivity of the sulfonyl group.

Noncovalent Interactions and Supramolecular Assembly Prediction

Noncovalent interactions play a crucial role in the condensed-phase behavior of this compound, influencing its physical properties and potential for forming larger assemblies. A key study on α,ω-di(sulfonyl chloride) perfluoroalkanes, ClSO₂(CF₂)ₙSO₂Cl (where n = 4, 6), provides direct insight into the types of noncovalent interactions that are likely to be significant. rsc.org

This research revealed the presence of cooperative intermolecular S–Cl⋯O halogen bonding. rsc.org This is an attractive interaction where the electrophilic region of the chlorine atom (the σ-hole) interacts with the lone pair of an oxygen atom on a neighboring molecule. In addition to halogen bonding, short F⋯F contacts between adjacent perfluorinated chains contribute to the stability of the crystal packing. rsc.org These interactions, though individually weak, become significant in concert, dictating the supramolecular architecture.

Given the structural similarities, it is highly probable that this compound also exhibits these S–Cl⋯O halogen bonds and F⋯F interactions in the solid state. The presence of the ether oxygen provides an additional site for hydrogen bonding if protic solvents or other molecules are present. Computational methods can be used to predict the strength and geometry of these noncovalent interactions and to model the potential supramolecular assemblies that could be formed.

Table 3: Predicted Noncovalent Interactions in this compound

| Interaction Type | Description | Basis for Prediction |

| S–Cl⋯O Halogen Bonding | Interaction between the electrophilic region of the Cl atom and an O atom of a neighboring molecule. | X-ray crystallographic studies of α,ω-di(sulfonyl chloride) perfluoroalkanes. rsc.org |

| F⋯F Contacts | Short-range interactions between fluorine atoms on adjacent molecules. | X-ray crystallographic studies of α,ω-di(sulfonyl chloride) perfluoroalkanes. rsc.org |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the molecules. | High predicted dipole moment of the molecule. |

Note: This table is based on direct experimental evidence from closely related compounds and theoretical principles.

Advanced Spectroscopic and Chromatographic Methods for Investigating 2,2 Oxybis Perfluoroethane Sulfonyl Chloride Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (e.g., ¹H, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated molecules like 2,2'-Oxybis(perfluoroethane)sulfonyl chloride. Due to the absence of hydrogen atoms in its perfluorinated structure, ¹⁹F NMR is the primary NMR method employed, while ¹H NMR is generally not applicable unless studying reactions with hydrogen-containing reagents.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) is an excellent nucleus for NMR studies, boasting a 100% natural abundance and high sensitivity, nearly 83% that of protons. alfa-chemistry.com This results in sharp signals and a wide range of chemical shifts, making it highly sensitive to the local electronic environment of each fluorine nucleus. alfa-chemistry.com For this compound, O(CF₂CF₂SO₂Cl)₂, two distinct fluorine environments are expected, which would give rise to two separate signals in the ¹⁹F NMR spectrum.

-CF₂-SO₂Cl: The fluorine atoms on the carbon adjacent to the electron-withdrawing sulfonyl chloride group are expected to be significantly deshielded, appearing at a characteristic downfield position.

-O-CF₂-: The fluorine atoms on the carbon adjacent to the ether oxygen will experience a different electronic environment and thus resonate at a different chemical shift.

Through-bond J-coupling between non-equivalent fluorine nuclei provides further structural information. For instance, coupling between the two adjacent CF₂ groups (⁴JFF) would result in a triplet for each signal, confirming their connectivity. The analysis of these chemical shifts and coupling constants is crucial for confirming the molecular structure and for tracking structural changes during chemical reactions. nih.gov

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Predicted Multiplicity |

| -O-CF₂ - | +80 to +140 | Triplet |

| -CF₂ -SO₂Cl | +40 to +80 | Triplet |

Note: Chemical shift ranges are approximate and based on typical values for similar perfluoroalkyl groups. ucsb.edu The exact values can vary with solvent and temperature.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the specific functional groups present in a molecule. For this compound, these methods can confirm the presence of the sulfonyl chloride and perfluoroether moieties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The sulfonyl chloride group (-SO₂Cl) exhibits strong, characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent. acdlabs.com The C-F bonds in the perfluoroethane chains also produce very strong absorption bands in the fingerprint region of the spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. The S-Cl stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. cdnsciencepub.com Studies on various sulfonyl chlorides have consistently assigned a strong Raman band to the sulfur-chlorine stretching mode. cdnsciencepub.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| S=O | Asymmetric Stretch | 1410 - 1370 | IR (Strong) |

| S=O | Symmetric Stretch | 1204 - 1166 | IR (Strong) |

| C-F | Stretch | 1200 - 1000 | IR (Very Strong) |

| C-O-C | Asymmetric Stretch | 1150 - 1085 | IR (Strong) |

| S-Cl | Stretch | ~375 | Raman (Strong) |

Note: Wavenumber ranges are based on data for general sulfonyl chlorides and perfluorinated compounds. acdlabs.comcdnsciencepub.comdocbrown.info

Mass Spectrometry for Reaction Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for identifying reaction products and intermediates, which in turn helps to elucidate reaction mechanisms. For fluorinated compounds, MS analysis can be challenging due to their fragmentation patterns, which often lack a molecular ion. msu.eduacs.org

In the analysis of this compound and its reaction products, characteristic fragmentation would involve the cleavage of the C-S, S-Cl, and C-O bonds. The high strength of the C-F bond means that perfluorinated fragments are common. msu.edu Common fragmentation pathways for perfluoroalkyl substances (PFAS) include the loss of CF₂ units and the formation of stable fragment ions such as CₙF₂ₙ₊₁⁺. acs.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown products and intermediates. nih.gov

Table 3: Potential Mass Fragments of this compound

| Fragment Ion | Potential Formula | Notes |

| [M - Cl]⁺ | C₄F₈O₅S₂⁺ | Loss of a chlorine radical |

| [M - SO₂Cl]⁺ | C₂F₄O(CF₂)₂SO₂⁺ | Cleavage of a sulfonyl chloride group |

| [C₂F₄SO₂Cl]⁺ | C₂F₄SO₂Cl⁺ | Cleavage of the ether bond |

| [C₂F₅]⁺ | C₂F₅⁺ | Common perfluoroalkyl fragment |

| [SO₂Cl]⁺ | SO₂Cl⁺ | Sulfonyl chloride cation |

Note: This table represents a hypothetical fragmentation pattern. The actual observed fragments depend on the ionization technique used (e.g., EI, ESI).

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Product Mixture Analysis and Separation

Chemical reactions often yield complex mixtures of products, unreacted starting materials, and intermediates. Chromatographic techniques are essential for separating these components, allowing for their individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. Given the reactive nature of the sulfonyl chloride group, direct analysis by GC can sometimes lead to degradation in the hot injector or on the column. core.ac.uk To overcome this, derivatization of the sulfonyl chloride to a more stable functional group, such as a sulfonamide, can be employed prior to analysis. core.ac.uk The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for analyzing a wide range of per- and polyfluoroalkyl substances (PFAS), including those that are not amenable to GC due to low volatility or thermal instability. chromatographyonline.comnih.gov Reversed-phase liquid chromatography is commonly used for the separation of fluorinated compounds. shimadzu.com The separated analytes are then detected by a mass spectrometer, often a tandem MS (MS/MS) system, which provides high sensitivity and selectivity, enabling the detection of trace-level components in complex matrices. shimadzu.comnih.gov The development of standardized LC-MS methods is crucial for the reliable and reproducible analysis of fluorinated compounds in various samples. shimadzu.com

Table 4: Comparison of Chromatographic Techniques for Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Analytes | Advantages |

| GC-MS | Phenyl-arylene polymer | Helium (carrier gas) | Volatile, thermally stable compounds or derivatives | High resolution, established libraries for identification |

| LC-MS | C18 | Acetonitrile/Water with additives (e.g., ammonium (B1175870) acetate) | Wide range of polar and non-polar compounds | High sensitivity and selectivity, suitable for non-volatile compounds |

Future Research Directions and Unexplored Avenues in 2,2 Oxybis Perfluoroethane Sulfonyl Chloride Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and environmentally taxing. Future research into 2,2'-Oxybis(perfluoroethane)sulfonyl chloride should prioritize the development of green and sustainable synthetic methodologies.

One promising avenue is the exploration of oxidative chlorination of corresponding thiol or disulfide precursors using environmentally benign reagents. For instance, a simple and rapid method for synthesizing sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides with oxone and a halide source (KX, where X = Cl or Br) in water. rsc.org Adapting such a method for the synthesis of this compound from its corresponding thiol, HS(CF₂)₂O(CF₂)₂SH, would represent a significant step towards a more sustainable process.

Another green approach involves photocatalysis. Recent studies have demonstrated the synthesis of sulfonyl chlorides from aryldiazonium salts using heterogeneous photocatalysts under visible light irradiation. nih.govacs.org Investigating the applicability of similar photocatalytic methods for the synthesis of perfluorinated aliphatic sulfonyl chlorides like this compound could lead to milder and more energy-efficient synthetic protocols.

Furthermore, electrochemical methods offer a powerful tool for green synthesis. The electrochemical oxidative coupling of thiols with potassium fluoride (B91410) has been shown to produce sulfonyl fluorides. nih.govacs.org Exploring analogous electrochemical routes for the direct synthesis of this compound from suitable precursors could provide a scalable and sustainable manufacturing process.

| Synthetic Approach | Potential Precursor | Key Reagents/Conditions | Potential Advantages |

| Oxidative Chlorination | 2,2'-Oxybis(perfluoroethane)thiol | Oxone, KCl, Water | Environmentally benign solvent, mild conditions |

| Photocatalysis | Diazonium salt derivative | Heterogeneous photocatalyst, visible light | Energy-efficient, mild reaction conditions |

| Electrochemistry | Thiol or disulfide precursor | Electrochemical cell, suitable electrolyte | Scalable, avoids harsh chemical oxidants |

Expanding the Scope of Catalytic Transformations

The sulfonyl chloride groups in this compound are versatile handles for a variety of chemical transformations. Expanding the scope of catalytic reactions involving this compound is a crucial area for future research.

Lewis acid catalysis could be employed to activate the sulfonyl chloride groups towards nucleophilic attack. The activation of thionyl chloride with bismuth(III) salts for the synthesis of aryl sulfinyl chlorides provides a precedent for such an approach. researchgate.net Investigating the use of various Lewis acids to catalyze the reaction of this compound with a wide range of nucleophiles could lead to the efficient synthesis of novel sulfonamides, sulfonate esters, and other derivatives with potential applications in materials science and pharmaceuticals.

Transition-metal catalysis also presents numerous opportunities. Metal-catalyzed living radical polymerization initiated by sulfonyl chlorides has been used to synthesize polymers with controlled molecular weights and narrow distributions. cmu.edu Exploring the use of this compound as a bifunctional initiator in such polymerizations could lead to the synthesis of novel fluorinated block copolymers with unique properties.

| Catalytic Method | Potential Reaction | Catalyst | Potential Products |

| Lewis Acid Catalysis | Nucleophilic substitution | Bismuth(III) salts, Scandium(III) triflate | Sulfonamides, Sulfonate esters |

| Transition-Metal Catalysis | Living Radical Polymerization | Copper(I) complexes | Fluorinated block copolymers |

Exploration of Novel Polymer Architectures and Functional Materials

The bifunctional nature of this compound makes it an ideal building block for the creation of novel polymer architectures and functional materials.

This compound can serve as a monomer in polycondensation reactions with diols or diamines to produce polyesters and polyamides containing the perfluorinated diether linkage. These polymers are expected to exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for applications in high-performance coatings, membranes, and specialty elastomers.

Furthermore, its use as a crosslinking agent for other polymers could impart enhanced properties such as improved thermal stability and solvent resistance. The incorporation of the flexible perfluoroether chain could also lead to materials with interesting surface properties and low refractive indices.

| Polymer Type | Comonomer | Potential Properties | Potential Applications |

| Polyesters | Diols | High thermal stability, low surface energy | High-performance coatings, specialty films |

| Polyamides | Diamines | Chemical resistance, mechanical strength | Advanced engineering plastics, fibers |

| Crosslinked Polymers | Various polymers | Enhanced thermal and chemical stability | Membranes, elastomers |

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new transformations. The application of advanced, time-resolved spectroscopic techniques could provide invaluable insights into the reactive intermediates and transition states involved in its reactions.

For instance, time-resolved infrared (TRIR) spectroscopy could be used to monitor the kinetics of the reactions of this compound with various nucleophiles, providing information on the rates of bond formation and cleavage. Similarly, transient absorption spectroscopy could be employed to detect and characterize short-lived radical intermediates in photocatalytic or radical-initiated reactions. A continuous flow investigation of sulfonyl chloride synthesis has been used to study kinetics and mechanisms, which could be applied to this compound. rsc.org

These mechanistic studies would not only contribute to the fundamental understanding of the reactivity of perfluorinated sulfonyl chlorides but also enable the rational design of more efficient and selective catalytic systems.

Integration with Emerging Fields in Fluorine Chemistry

The unique properties of this compound make it a candidate for integration with several emerging fields within fluorine chemistry.

In the area of fluorous chemistry, the perfluorinated chains of this molecule could be exploited for the development of fluorous tags and catalysts. The synthesis of derivatives of this compound bearing catalytically active moieties could lead to fluorous catalysts that can be easily separated from reaction mixtures by fluorous solid-phase extraction.

Furthermore, the development of new fluorinated ionic liquids and electrolytes for battery applications is an active area of research. The sulfonyl chloride groups can be converted to sulfonyl imide functionalities, which are common components of ionic liquids and lithium-ion battery electrolytes. The incorporation of the flexible and chemically inert perfluoroether backbone could lead to electrolytes with enhanced stability and performance.

Q & A

Basic: What are the common synthetic routes for preparing 2,2'-Oxybis(perfluoroethane)sulfonyl chloride, and what analytical methods are used for its characterization?

Answer:

The compound can be synthesized via chlorosulfonation of perfluorinated ether precursors, analogous to methods used for 4,4'-bis(sulfonyl chloride) derivatives. For example, reacting perfluorinated ethers with chlorosulfonic acid under controlled anhydrous conditions yields sulfonyl chloride groups. Key analytical techniques include:

- NMR spectroscopy (¹⁹F and ¹³C) to confirm perfluoroalkyl chain integrity and sulfonyl chloride connectivity.

- FTIR spectroscopy to identify S=O stretching vibrations (~1370–1400 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight validation and isotopic pattern matching .

Advanced: How can researchers address discrepancies in reaction yields when synthesizing this compound under varying conditions?

Answer:

Yield inconsistencies often arise from moisture sensitivity or competing side reactions (e.g., hydrolysis of sulfonyl chloride groups). To resolve this:

- Use Design of Experiments (DOE) to optimize parameters like temperature, stoichiometry, and reaction time.

- Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates.

- Compare results with studies on structurally similar compounds, such as dichlorobenzene sulfonyl chloride derivatives, to identify mechanistic parallels .

Basic: What are the key spectroscopic signatures (NMR, IR) of this compound?

Answer:

- ¹⁹F NMR : Distinct signals for CF₂ groups adjacent to oxygen and sulfonyl moieties (δ −80 to −120 ppm).

- ¹H NMR : Absence of proton signals due to perfluorination, except for trace solvent peaks.

- FTIR : Strong absorbance at ~1370 cm⁻¹ (asymmetric S=O stretch) and ~1170 cm⁻¹ (symmetric S=O stretch), with C-F stretches between 1100–1250 cm⁻¹. These align with sulfonyl chloride and perfluoroalkyl benchmarks .

Advanced: What strategies mitigate hydrolysis of sulfonyl chloride groups during experimental handling?

Answer:

- Conduct reactions under anhydrous conditions (e.g., Schlenk line, molecular sieves).

- Use aprotic solvents (e.g., dichloromethane, 1,2-dichloroethane) and maintain temperatures below 0°C to slow hydrolysis.

- Purify via low-temperature crystallization or short-path distillation to minimize exposure to moisture. Similar protocols are validated for sulfonated polymer precursors .

Basic: What are the primary applications of this compound in polymer chemistry?

Answer:

It serves as a sulfonation agent for synthesizing ion-exchange membranes or proton-conductive polymers. For example:

- React with aromatic hydrocarbons (e.g., biphenyl) to create sulfonated polyphenylene derivatives, analogous to methods using dichlorobenzene sulfonyl chloride .

- Incorporate into block copolymers for fuel cell membranes, leveraging its perfluoroalkyl chains for chemical stability .

Advanced: How do perfluoroalkyl chains influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The electron-withdrawing nature of perfluoroalkyl groups increases sulfonyl chloride electrophilicity, accelerating reactions with nucleophiles (e.g., amines). However, steric hindrance from bulky perfluoroethyl groups may reduce accessibility. To balance these effects:

- Use bulky tertiary amines (e.g., triethylamine) to deprotonate nucleophiles without steric interference.

- Compare kinetic data with non-fluorinated analogs (e.g., 4,4'-oxybis(benzenesulfonyl chloride)) to quantify reactivity differences .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Use fume hoods and personal protective equipment (gloves, goggles) due to its corrosive and moisture-sensitive nature.

- Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis.

- Follow guidelines for sulfonyl chlorides, including emergency neutralization with sodium bicarbonate .

Advanced: How can computational models predict the stability of derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten